(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone
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Overview
Description
The compound (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone is a member of the benzothiazine family, characterized by a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide, and may involve ultrasonication to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory synthesis for scale-up, ensuring efficient reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound have been investigated for their antihypertensive, antidiabetic, and anticancer properties. The compound’s ability to modulate biological pathways is of significant interest .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone involves its interaction with various molecular targets. For instance, it can act as a KATP channel activator, influencing insulin release from pancreatic cells . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
4H-1,4-Benzothiazines: Exhibits a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-28-19-14-12-17(13-15-19)23(25)22-16-24(18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(22,26)27/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXSCQWQHFJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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